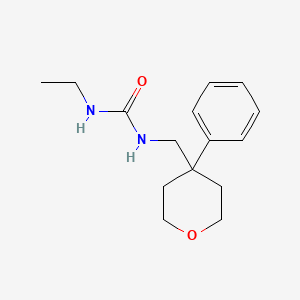
1-ethyl-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-ethyl-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea is a chemical compound that has gained considerable attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique structural properties that make it a promising candidate for the development of new drugs.
Scientific Research Applications
Hydrogel Formation and Physical Properties
1-Ethyl-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea has been explored for its potential in hydrogel formation. A study by Lloyd and Steed (2011) demonstrated that similar urea compounds could form hydrogels in acidic environments. The rheology and morphology of these gels were influenced by the anion identity, allowing for the tuning of the gels' physical properties (Lloyd & Steed, 2011).
Catalysis in Organic Synthesis
The urea structure is known to act as a catalyst in organic synthesis. Li et al. (2017) reported a one-pot, multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives using a urea catalyst. This method offered advantages like good yield, simple work-up, and eco-friendly by-products (Li et al., 2017).
Antibacterial Applications
In the search for new antibacterial agents, Azab, Youssef, and El-Bordany (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety. These compounds showed significant antibacterial activity, demonstrating the potential of urea derivatives in this field (Azab, Youssef, & El-Bordany, 2013).
Acaricidal Activity
Research on urea derivatives for pest control is also notable. Xie Xian-ye (2007) synthesized new urea and thiourea compounds showing some degree of acaricidal activity, suggesting potential applications in agriculture or pest management (Xie Xian-ye, 2007).
Anticancer Agents
The potential of 1-aryl-3-(2-chloroethyl) ureas in cancer treatment has been explored. Gaudreault et al. (1988) synthesized derivatives of this compound and evaluated their cytotoxicity on human adenocarcinoma cells, suggesting their applicability as anticancer agents (Gaudreault et al., 1988).
Anti-Angiogenic Properties
Ethyl 1-(2-hydroxypentyl)-5-(3-(3-(trifluoromethyl) phenyl) ureido)-1H-pyrazole-4-carboxylate (GeGe-3), a 5-pyrazolyl-urea, has shown anti-angiogenic capabilities. Morretta et al. (2021) investigated its molecular mechanism of action, identifying calreticulin as its principal target (Morretta et al., 2021).
Solvent Properties in Organic Synthesis
Urea-choline chloride-based deep eutectic solvent has been used for synthesizing benzopyran and pyran derivatives. Azizi et al. (2013) highlighted its effectiveness as a solvent in catalyst-free conditions, emphasizing its environmental friendliness (Azizi et al., 2013).
properties
IUPAC Name |
1-ethyl-3-[(4-phenyloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-16-14(18)17-12-15(8-10-19-11-9-15)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVFJADMHQZBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1(CCOCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2655027.png)
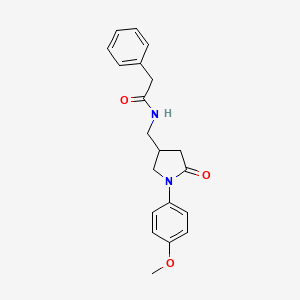
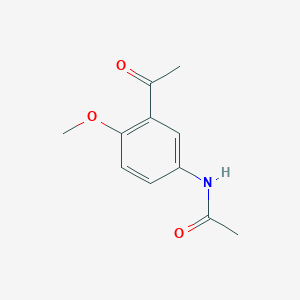
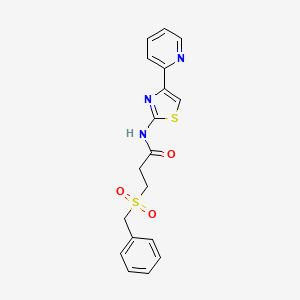
![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-1,2,4-triazol-5-yl)methanone](/img/structure/B2655032.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2655033.png)

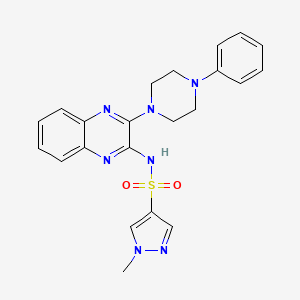
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2655039.png)
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-benzyl-N-ethylacetamide](/img/structure/B2655042.png)
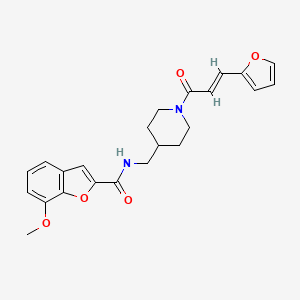
![propan-2-yl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2655044.png)
![Ethyl 6-methyl-4-[(4-methylphenyl)sulfanyl]-3-quinolinecarboxylate](/img/structure/B2655045.png)
![1-(2,6-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea](/img/structure/B2655048.png)